molecular formula C13H15Cl2N3 B8154895 2,4-Dichloro-7-cyclohexylmethyl-7H-pyrrolo[2,3-d]pyrimidine

2,4-Dichloro-7-cyclohexylmethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8154895
M. Wt: 284.18 g/mol
InChI Key: CXTXGXASIDGKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-7-cyclohexylmethyl-7H-pyrrolo[2,3-d]pyrimidine: is a heterocyclic organic compound that features a pyrrolo[2,3-d]pyrimidine core with dichloro and cyclohexylmethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7-cyclohexylmethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the chlorination of a pyrrolo[2,3-d]pyrimidine precursor. One common method includes the use of phosphorus oxychloride to introduce the dichloro groups, followed by the addition of a cyclohexylmethyl group through a nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Phosphorus Oxychloride: Used for chlorination.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: In chemistry, 2,4-Dichloro-7-cyclohexylmethyl-7H-pyrrolo[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: In biology and medicine, this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design and development .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7-cyclohexylmethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: The presence of the cyclohexylmethyl group in 2,4-Dichloro-7-cyclohexylmethyl-7H-pyrrolo[2,3-d]pyrimidine enhances its lipophilicity and potential for hydrophobic interactions, which can be advantageous in drug design. This structural feature distinguishes it from other similar compounds and may contribute to its unique biological activity .

Properties

IUPAC Name

2,4-dichloro-7-(cyclohexylmethyl)pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2N3/c14-11-10-6-7-18(12(10)17-13(15)16-11)8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTXGXASIDGKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=CC3=C2N=C(N=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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